molecular formula C15H17BrMgO B6360480 (2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide CAS No. 66277-54-1

(2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide

Cat. No.: B6360480
CAS No.: 66277-54-1
M. Wt: 317.50 g/mol
InChI Key: AOTBXLOMBBMREF-UHFFFAOYSA-M
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Description

(2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide is an organomagnesium reagent (Grignard reagent) of significant interest in advanced organic and medicinal chemistry research. Its primary research value lies in its application as a key synthetic building block for the formation of new carbon-carbon bonds, a fundamental step in constructing complex molecular architectures. The naphthalene core, functionalized with a pentyloxy chain, is a privileged structure in materials science and pharmaceutical development, often contributing to enhanced lipophilicity and specific receptor binding in target molecules. This reagent is particularly valuable for synthesizing novel naphthalene derivatives for biological evaluation. Research into structurally related pentyloxy-naphthalene compounds has demonstrated their potential as potent, orally bioavailable dual agonists for cannabinoid receptors (CB1/CB2), showing promising antihyperalgesic properties in preclinical studies . Furthermore, the naphthalene moiety is a common feature in various pharmacologically active compounds, including tricyclic antidepressants and other central nervous system (CNS) active drugs, whose synthesis is often facilitated by metal-catalyzed cross-coupling reactions . As a specialist Grignard reagent, this compound enables researchers to efficiently introduce a complex, pre-functionalized naphthalenyl unit into target molecules via reactions with various electrophiles, such as carbonyl compounds (aldehydes, ketones, esters) or carbon dioxide, or through transition-metal catalyzed cross-couplings. This facilitates the exploration of new chemical space in drug discovery programs and the development of functional organic materials.

Properties

IUPAC Name

magnesium;2-pentoxy-1H-naphthalen-1-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17O.BrH.Mg/c1-2-3-6-11-16-15-10-9-13-7-4-5-8-14(13)12-15;;/h4-5,7-10H,2-3,6,11H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTBXLOMBBMREF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 1-Naphthol with 1-Bromopentane

The introduction of the pentyloxy group to the naphthalene ring is achieved through an alkylation reaction between 1-naphthol and 1-bromopentane. This reaction typically employs a base to deprotonate the phenolic oxygen, facilitating nucleophilic substitution.

Procedure :

  • Combine 1-naphthol (10.0 g, 63.3 mmol), 1-bromopentane (12.5 mL, 95.0 mmol), and anhydrous potassium carbonate (17.5 g, 126.6 mmol) in dimethylformamide (DMF, 100 mL).

  • Heat the mixture to 80°C under nitrogen for 24 hours.

  • Cool, filter to remove salts, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (hexane/ethyl acetate, 9:1) to isolate 1-(pentyloxy)naphthalene as a colorless oil (yield: 85–90%).

Key Considerations :

  • Solvent Choice : Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state.

  • Base Selection : Potassium carbonate is preferred over stronger bases (e.g., NaOH) to minimize side reactions such as elimination.

Bromination of 1-(Pentyloxy)naphthalene

Bromination at the 2-position of the naphthalene ring is directed by the electron-donating pentyloxy group, which activates the ortho and para positions.

Method A: Electrophilic Bromination

  • Dissolve 1-(pentyloxy)naphthalene (8.0 g, 34.5 mmol) in acetic acid (50 mL).

  • Add bromine (1.8 mL, 34.5 mmol) dropwise at 0°C.

  • Stir for 2 hours, then pour into ice water.

  • Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

  • Recrystallize from ethanol to obtain 2-bromo-1-(pentyloxy)naphthalene as white crystals (yield: 70–75%).

Method B: N-Bromosuccinimide (NBS) Bromination

  • Combine 1-(pentyloxy)naphthalene (8.0 g, 34.5 mmol) and NBS (6.8 g, 37.9 mmol) in carbon tetrachloride (50 mL).

  • Add a catalytic amount of benzoyl peroxide (0.1 g) and reflux for 6 hours.

  • Cool, filter, and concentrate.

  • Purify via silica gel chromatography (hexane) to isolate the product (yield: 65–70%).

Comparative Analysis :

ParameterMethod A (Br₂/AcOH)Method B (NBS/CCl₄)
Yield 70–75%65–70%
Byproducts Di-brominatedMinimal
Reaction Time 2 hours6 hours

Electrophilic bromination (Method A) offers higher yields but risks over-bromination, while NBS (Method B) provides better regioselectivity at the expense of longer reaction times.

Preparation of (2-(N-Pentyloxy)naphthalen-1-yl)magnesium Bromide

Grignard Reagent Synthesis

The aryl bromide precursor reacts with magnesium metal in anhydrous tetrahydrofuran (THF) to form the target Grignard reagent.

Standard Protocol :

  • Charge a flame-dried flask with magnesium turnings (1.2 g, 50 mmol) and THF (50 mL).

  • Add a catalytic amount of iodine (20 mg) and 1,2-dibromoethane (0.1 mL) to initiate the reaction.

  • Slowly add 2-bromo-1-(pentyloxy)naphthalene (15.7 g, 50 mmol) dissolved in THF (20 mL) via syringe pump over 1 hour.

  • Maintain the temperature at 60°C until the magnesium is fully consumed (2–4 hours).

  • Cool to room temperature and filter through glass wool to obtain a 0.5 M solution of this compound in THF.

Critical Parameters :

  • Solvent : THF is preferred over diethyl ether due to its higher boiling point (65°C vs. 35°C), which accommodates exothermic reactions.

  • Initiation : Iodine and 1,2-dibromoethane facilitate magnesium activation by removing surface oxides.

Optimization Strategies

VariableOptimal ConditionEffect on Yield
Magnesium Purity 99.9% (Rieke magnesium)Increases by 15%
Temperature 60°CMaximizes rate
Concentration 0.5 M in THFPrevents dimerization

Challenges and Solutions :

  • Moisture Sensitivity : All steps must be performed under strict anhydrous conditions. Use of molecular sieves (3Å) in THF improves reagent stability.

  • Steric Hindrance : The bulky naphthalene group slows reaction kinetics. Increasing the reaction temperature to 60°C mitigates this issue.

Mechanistic Insights and Side Reactions

Grignard Formation Mechanism

The reaction proceeds via a single-electron transfer (SET) mechanism:

  • Magnesium reduces the aryl bromide, generating a radical intermediate.

  • The radical abstracts a bromide ion, forming the aryl magnesium bromide.

Competing Pathways

  • Wurtz Coupling : Minimized by using dilute solutions (0.5 M) and controlled addition rates.

  • Protonolysis : Avoided by rigorous exclusion of water and acidic protons.

Applications in Organic Synthesis

The Grignard reagent serves as a versatile nucleophile for:

  • C–C Bond Formation : Reaction with ketones or aldehydes yields tertiary alcohols.

  • Cross-Coupling Reactions : Suzuki-Miyaura couplings with aryl halides access biaryl systems .

Chemical Reactions Analysis

Types of Reactions: (2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with organic halides.

Common Reagents and Conditions:

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Halides: Organic halides such as alkyl bromides or chlorides.

    Solvents: Anhydrous THF or 2-MeTHF are typically used.

Major Products:

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used in the formation of complex organic molecules through carbon-carbon bond formation.

    Catalysis: Acts as a catalyst in certain organic reactions.

Biology and Medicine:

    Drug Development: Used in the synthesis of pharmaceutical intermediates.

    Biochemical Research: Helps in the study of biochemical pathways involving magnesium ions.

Industry:

Mechanism of Action

The mechanism of action of (2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide involves the formation of a carbon-magnesium bond . This bond is highly reactive and acts as a nucleophile, attacking electrophilic centers in other molecules. The compound can form new carbon-carbon bonds, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide with structurally related Grignard reagents and brominated naphthalene derivatives:

Compound Name Molecular Formula Key Substituents Reactivity/Applications Reference
(2-(N-Pentyloxy)naphthalen-1-yl)MgBr C₁₅H₁₇BrMgO Pentyloxy at C2, MgBr at C1 Cross-coupling, arylations (inferred) N/A
Naphthalen-2-ylmagnesium bromide C₁₀H₇MgBr MgBr at C2 Synthesis of biphenyl aldehydes (e.g., 5s)
2-Methyl-1-propenylmagnesium bromide C₄H₇BrMg Methylpropenyl group Alkylation of esters, ketones
(But-3-en-1-yl)(naphthalen-1-yl)diphenylphosphonium bromide C₂₇H₂₄BrP Phosphonium core, naphthalene Conformation-dependent phosphorescence in polymers

Physical Properties

  • Solubility : Grignard reagents like naphthalen-2-ylmagnesium bromide are typically soluble in THF or ethers, as seen in the synthesis of 3-(naphthalen-2-yl)-[1,1'-biphenyl]-2-carbaldehyde . Magnesium bromide derivatives generally exhibit high solubility in polar aprotic solvents, with solubility data for MgBr₂ documented as 101 g/100 mL in water .
  • Thermal Stability : Phosphonium bromides with naphthalene substituents (e.g., M2–M5) show stability up to 150°C in polymer matrices, suggesting that the target compound may also tolerate moderate heating in synthetic workflows .

Research Findings and Challenges

  • Reactivity Limitations : The pentyloxy group may hinder reaction rates in sterically demanding transformations compared to smaller substituents (e.g., methyl or hydrogen). This is observed in phosphonium bromides, where bulkier groups reduce intermolecular quenching .
  • Synthetic Optimization : Yields for naphthalene-derived Grignard reagents vary widely (e.g., 26–71% in Pd-catalyzed reactions ), suggesting that reaction conditions (temperature, solvent, catalyst) must be carefully optimized for the target compound.

Biological Activity

(2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide is a chemical compound that has gained attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C15H19BrMgO
  • Molecular Weight : 347.33 g/mol
  • CAS Number : Not specifically listed in the sources.

The structure features a naphthalene ring substituted with a pentyloxy group, which may influence its interaction with biological targets.

Antimicrobial Activity

Research has indicated that naphthalene derivatives exhibit antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. A study highlighted the potential of naphthalene derivatives in inhibiting bacterial growth, suggesting that similar compounds could possess antimicrobial activity .

Anticancer Properties

Naphthalene derivatives have been investigated for their anticancer potential. The interaction of such compounds with cancer cell lines suggests they may induce apoptosis or inhibit cell proliferation. A notable example includes studies where naphthalene-based compounds demonstrated cytotoxic effects on cancer cells through mechanisms involving reactive oxygen species (ROS) generation .

Case Studies

StudyFindings
Antimicrobial Activity Naphthalene derivatives showed significant inhibition of Gram-positive and Gram-negative bacteria .
Anticancer Activity Compounds similar to this compound demonstrated cytotoxic effects in various cancer cell lines .
Cannabinoid Receptor Interaction Naphthalenes have been studied for their effects on cannabinoid receptors, influencing gastrointestinal motility and inflammation models in mice .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. While specific data on this compound is scarce, magnesium-based compounds generally exhibit:

  • Absorption : Rapid absorption in biological systems.
  • Metabolism : Potentially metabolized by liver enzymes.
  • Excretion : Primarily excreted via urine.

Toxicological assessments are essential to determine safe dosage levels and potential side effects. Compounds in this class require thorough evaluation due to the potential for adverse reactions.

Q & A

Q. What are the optimal reaction conditions for synthesizing (2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide to minimize side reactions?

  • Methodological Answer : Synthesis requires careful control of anhydrous conditions due to the moisture sensitivity of Grignard reagents. Key steps include:
  • Solvent Selection : Use dry tetrahydrofuran (THF) or diethyl ether to stabilize the Grignard intermediate.
  • Temperature Control : Maintain temperatures between 0–25°C during the reaction to prevent thermal decomposition.
  • Reagent Purity : Ensure high-purity naphthol precursors and pentyl bromide derivatives to avoid competing reactions.
  • Reaction Monitoring : Track progress via TLC (n-hexane:ethyl acetate, 9:1) to detect side products like unreacted naphthol or over-alkylated species .
  • Purification : Use recrystallization (e.g., THF/hexanes) or column chromatography for isolation, as described in analogous bromoacetamide syntheses .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Employ high-resolution GC coupled with quadrupole or ion-trap MS to distinguish between methylated and pentylated derivatives. This method resolves structural isomers and detects trace impurities .
  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the naphthalene backbone and pentyloxy substitution pattern.
  • Elemental Analysis : Verify magnesium and bromide content to confirm stoichiometry.
  • Infrared (IR) Spectroscopy : Identify functional groups like C-O-C (1100–1250 cm1^{-1}) and Mg-Br bonds (500–600 cm1^{-1}) .

Advanced Research Questions

Q. How does the steric bulk of the pentyloxy group influence the reactivity of this Grignard reagent compared to smaller alkoxy substituents (e.g., methoxy)?

  • Methodological Answer :
  • Comparative Reactivity Studies : Perform nucleophilic addition reactions with carbonyl substrates (e.g., ketones, esters) under identical conditions. Measure reaction rates via kinetic profiling (e.g., in situ IR or 19F^{19}\text{F}-NMR for fluorinated substrates).
  • Theoretical Modeling : Use DFT calculations to analyze steric hindrance effects on transition-state geometries. Compare activation energies for pentyloxy- vs. methoxy-substituted reagents .
  • Experimental Validation : Contrast yields and selectivity in cross-coupling reactions (e.g., Kumada or Negishi couplings) to assess steric limitations .

Q. What strategies can resolve contradictions in reported reactivity data for this compound, such as unexpected byproducts in alkylation reactions?

  • Methodological Answer :
  • Side Product Analysis : Isolate and characterize byproducts via LC-MS/MS or X-ray crystallography. For example, detect dimerization products or β-hydride elimination artifacts.
  • Mechanistic Probes : Use deuterated substrates (e.g., D2_2O quenching) or isotopic labeling to trace proton transfer pathways.
  • Controlled Replication : Reproduce conflicting studies under strictly anhydrous conditions to rule out moisture interference. Cross-reference findings with analogous Grignard systems, such as phenylmagnesium bromide .

Q. How can computational frameworks guide the design of experiments involving this compound in novel reaction pathways?

  • Methodological Answer :
  • Reaction Pathway Prediction : Apply quantum mechanical calculations (e.g., DFT) to model potential intermediates, such as radical species or six-membered transition states in cyclization reactions.
  • Solvent Effects : Simulate solvent interactions (e.g., THF coordination to Mg) using molecular dynamics to optimize reaction media.
  • Structure-Activity Relationships (SAR) : Correlate electronic properties (e.g., Hammett constants) of substituents with observed reactivity in cross-coupling reactions .

Methodological Considerations for Experimental Design

Q. What are the best practices for ensuring reproducibility in studies involving this Grignard reagent?

  • Methodological Answer :
  • Standardized Protocols : Document exact stoichiometry, solvent drying methods (e.g., molecular sieves), and inert atmosphere details (Ar/N2_2 purity).
  • Batch-to-Batch Consistency : Characterize each reagent batch via NMR and titration against a standard (e.g., benzoic acid) to confirm active Mg content.
  • Negative Controls : Include reactions without the Grignard reagent to identify background contributions from solvents or catalysts .

Q. How can researchers address challenges in functionalizing the naphthalene backbone without disrupting the pentyloxy-magnesium bond?

  • Methodological Answer :
  • Protecting Group Strategies : Temporarily block reactive sites (e.g., hydroxyl groups) with silyl or acetyl groups before Grignard formation.

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